2-[(4-chlorophenyl)sulfanyl]-N-(2-methoxy-5-nitrophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4-Chlorophenyl)sulfanyl]-N-(2-methoxy-5-nitrophenyl)acetamide is a chemical compound with the molecular formula C15H13ClN2O4S and a molecular weight of 352.799 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(4-chlorophenyl)sulfanyl]-N-(2-methoxy-5-nitrophenyl)acetamide typically involves the following steps:
Formation of the Chlorophenyl Sulfanyl Group: This can be achieved by reacting 4-chlorophenyl with a suitable sulfanylating agent under controlled conditions.
Introduction of the Nitrophenyl Acetamide Moiety: The nitrophenyl group is introduced through a nitration reaction, followed by acetylation to form the acetamide group.
Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to produce nitroso or nitrate derivatives.
Reduction: The nitro group can be reduced to an amino group, leading to the formation of different amine derivatives.
Substitution: The chlorophenyl sulfanyl group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Typical reducing agents include iron (Fe) and hydrogen (H2) in the presence of a catalyst.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) and amines can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Nitroso derivatives and nitrate esters.
Reduction Products: Amino derivatives and hydrazine derivatives.
Substitution Products: Sulfanyl derivatives and amine derivatives.
Scientific Research Applications
This compound has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Studied for its potential use in drug development, particularly in the treatment of infections and inflammatory conditions.
Industry: Employed in the production of dyes, pigments, and other chemical products.
Mechanism of Action
The mechanism by which 2-[(4-chlorophenyl)sulfanyl]-N-(2-methoxy-5-nitrophenyl)acetamide exerts its effects involves its interaction with specific molecular targets and pathways. The nitro group is believed to play a key role in its biological activity, potentially interacting with enzymes or receptors involved in inflammatory and microbial processes.
Comparison with Similar Compounds
2-[(4-chlorophenyl)sulfanyl]-N-(4-methoxybenzyl)acetamide
2-[(4-chlorophenyl)sulfanyl]-N-(2,4,5-trifluorophenyl)acetamide
N-(4-chlorophenyl)-2-({5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide
2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide
Uniqueness: 2-[(4-chlorophenyl)sulfanyl]-N-(2-methoxy-5-nitrophenyl)acetamide stands out due to its specific combination of chlorophenyl sulfanyl and nitrophenyl acetamide groups, which contribute to its unique chemical and biological properties.
This compound's versatility and potential applications make it a valuable subject of study in various scientific disciplines. Its unique structure and reactivity offer opportunities for further research and development in chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
2-(4-chlorophenyl)sulfanyl-N-(2-methoxy-5-nitrophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O4S/c1-22-14-7-4-11(18(20)21)8-13(14)17-15(19)9-23-12-5-2-10(16)3-6-12/h2-8H,9H2,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCKPHZJOPPROGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)CSC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.